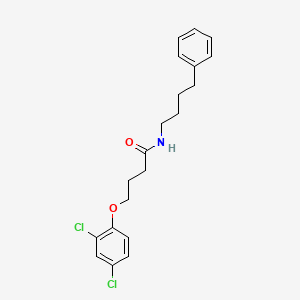
4-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)butanamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a phenylbutyl group attached to a butanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)butanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxybutyric acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.
Conversion to acid chloride: The 2,4-dichlorophenoxybutyric acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is reacted with 4-phenylbutylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)butanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to cellular receptors: This can trigger a cascade of intracellular events leading to the desired biological response.
Inhibiting enzyme activity: The compound may inhibit specific enzymes, thereby affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-dichlorophenoxy)butyric acid
- 4-phenylbutylamine
- 2,4-dichlorophenol
Uniqueness
4-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)butanamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dichlorophenoxy group provides specific reactivity, while the phenylbutyl group enhances its lipophilicity and potential biological activity.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO2/c21-17-11-12-19(18(22)15-17)25-14-6-10-20(24)23-13-5-4-9-16-7-2-1-3-8-16/h1-3,7-8,11-12,15H,4-6,9-10,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBVSADWNNJJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
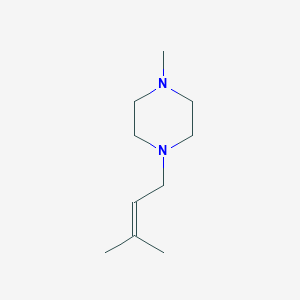
![N-(2-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5244211.png)

![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5244230.png)
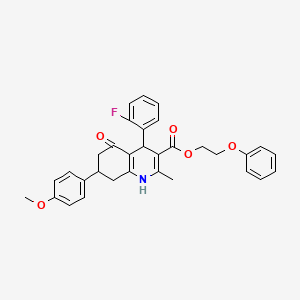
![N-methyl-N-[(5-methyl-2-furyl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5244244.png)
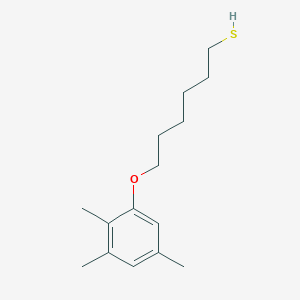
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)piperidin-4-yl]methyl}but-2-enamide](/img/structure/B5244275.png)
![methyl N-[(4-nitrophenyl)carbonyl]methioninate](/img/structure/B5244278.png)

![N-[(2,5-dimethylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B5244294.png)
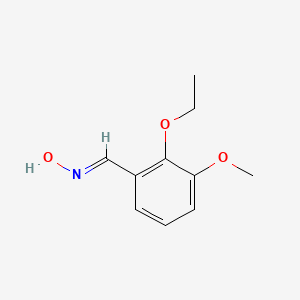
![N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine](/img/structure/B5244307.png)
![1-Cyclopentyl-4-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B5244321.png)
